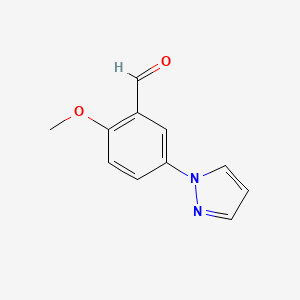

2-Methoxy-5-pyrazol-1-ylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-4-3-10(7-9(11)8-14)13-6-2-5-12-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEUBNLLLLQXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CC=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methoxy 5 Pyrazol 1 Ylbenzaldehyde

Retrosynthetic Analysis of 2-Methoxy-5-pyrazol-1-ylbenzaldehyde

A retrosynthetic analysis of this compound suggests two primary disconnection approaches. The first involves the disconnection of the C-N bond between the pyrazole (B372694) and the benzene (B151609) ring. This leads to two key synthons: a pyrazole anion and a suitably functionalized 4-methoxy-3-formylphenyl cation. The synthetic equivalents for these would be pyrazole and a 2-methoxy-5-halobenzaldehyde or a related derivative amenable to nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling.

A second, and often more practical, approach involves the disconnection of the C-C bond of the formyl group and the C-N bond of the pyrazole ring in a different order. This strategy would start from a simpler aromatic precursor, such as 1-fluoro-4-methoxybenzene or anisole (B1667542). The pyrazole ring could be introduced first, followed by a formylation reaction directed to the ortho position of the methoxy (B1213986) group. Alternatively, the formyl group could be introduced prior to the pyrazole, although this may complicate the subsequent pyrazole formation step. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity.

Approaches to Pyrazole Ring Formation within the Benzene Framework

The construction of the N-aryl pyrazole moiety is a critical step in the synthesis of this compound. Several robust methods have been developed for this purpose.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most classic and widely used methods for forming the pyrazole ring. mdpi.comnih.govbeilstein-journals.org This approach typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of synthesizing the target molecule, this would involve the reaction of a (4-methoxy-3-formylphenyl)hydrazine with a suitable three-carbon building block, such as malondialdehyde or a synthetic equivalent. However, the synthesis of the required substituted phenylhydrazine (B124118) can be challenging.

A more common strategy is the reaction of a 1,3-dicarbonyl compound with an arylhydrazine. For the target molecule, this would involve reacting a suitable 1,3-dicarbonyl with 4-methoxyphenylhydrazine, followed by formylation of the resulting N-arylpyrazole.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1,3-Diketone | Arylhydrazine | Acid or base catalysis, heat | 1-Aryl-3,5-disubstituted pyrazole | Varies | nih.govbeilstein-journals.org |

| β-Ketoester | Hydrazine | Heat | Pyrazolone | Good | nih.gov |

| α,β-Unsaturated Ketone | Hydrazine | Oxidation | Pyrazole | Moderate to Good | nih.gov |

Transition-Metal Catalyzed Cycloadditions and Coupling Reactions

Modern synthetic organic chemistry offers powerful transition-metal catalyzed methods for the formation of C-N bonds. The Buchwald-Hartwig and Ullmann cross-coupling reactions are prominent examples that can be employed to construct the N-aryl pyrazole linkage. These reactions involve the coupling of a pyrazole with an aryl halide or triflate in the presence of a palladium or copper catalyst, respectively.

For the synthesis of this compound, this would entail the coupling of pyrazole with a 2-methoxy-5-halobenzaldehyde. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

| Aryl Halide/Triflate | Pyrazole | Catalyst System | Product | Yield (%) | Reference |

| Aryl Iodide | Pyrazole | CuI, base | N-Arylpyrazole | Good | General Ullmann |

| Aryl Bromide | Pyrazole | Pd catalyst, ligand, base | N-Arylpyrazole | Good to Excellent | General Buchwald-Hartwig |

| Arylboronic Acid | N-H Pyrazole | Co(hfacac)₂, oxidant | ortho-Arylated N-Arylpyrazole | Good | researchgate.net |

Multi-component Reaction Strategies for Pyrazole Synthesis

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules in a single step. nih.gov Several MCRs have been developed for the synthesis of pyrazoles. nih.govbeilstein-journals.org A common MCR approach involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative. This strategy allows for the rapid assembly of highly substituted pyrazoles. While a direct three-component synthesis of the target molecule is conceivable, it would require a carefully designed set of starting materials to achieve the desired substitution pattern.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |

| Aldehyde | β-Ketoester | Hydrazine | Lewis acid or base | Polysubstituted pyrazole | nih.gov |

| Malononitrile (B47326) | Aldehyde | Hydrazine | Various catalysts | 5-Aminopyrazole derivative | beilstein-journals.org |

| Boronic Acid | Di(Boc)diimide | 1,3-Dicarbonyl | One-pot | 1-Substituted pyrazole | beilstein-journals.org |

Introduction and Modification of the Benzaldehyde (B42025) Moiety

The formyl group is a key functional handle in this compound, allowing for further synthetic transformations. Its introduction onto the aromatic ring can be achieved through various formylation reactions.

Formylation Reactions on Aryl Systems

For electron-rich aromatic systems like the methoxy-substituted benzene ring in the precursor to our target molecule, several formylation methods are applicable.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. mdpi.comnih.govdegres.eu It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the activated aromatic ring to introduce the formyl group. For a precursor like 1-(4-methoxyphenyl)-1H-pyrazole, the Vilsmeier-Haack reaction would be expected to proceed at the position ortho to the activating methoxy group. mdpi.comdegres.eu

The Duff reaction is another classical method for the ortho-formylation of phenols, which can be extended to phenol (B47542) ethers under certain conditions. researchgate.net This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.

Ortho-lithiation followed by formylation provides a highly regioselective method. A directing group, such as the methoxy group, can direct a strong base like n-butyllithium to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as DMF, to install the aldehyde functionality.

| Substrate | Formylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Electron-rich arene | POCl₃, DMF | Heat | Aryl aldehyde | Moderate to Good | mdpi.comdegres.eu |

| Phenol | Hexamethylenetetramine | Acid, heat | Salicylaldehyde | Moderate | researchgate.net |

| Phenol | Paraformaldehyde | MgCl₂, Et₃N | Salicylaldehyde | Good to Excellent | arkat-usa.org |

| Methoxybenzene | n-BuLi, then DMF | -78 °C to rt | 2-Methoxybenzaldehyde (B41997) | Good | General ortho-lithiation |

Directed Ortho-Metallation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. chem-station.com This method leverages the ability of a directing metalation group (DMG) to deliver a strong base, typically an organolithium reagent, to a specific ortho-position on the aromatic ring. chem-station.comuwindsor.ca The heteroatom within the DMG coordinates to the lithium cation, facilitating the deprotonation of the nearest C-H bond. chem-station.com

In the context of synthesizing this compound, the methoxy (-OCH₃) group on a precursor like 1-methoxy-4-(pyrazol-1-yl)benzene would serve as the DMG. The process would involve the following steps:

Directed Lithiation : The precursor is treated with a potent organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in an ethereal solvent like tetrahydrofuran (B95107) (THF) at cryogenic temperatures (e.g., -78 °C). uwindsor.caharvard.edu The methoxy group directs the deprotonation exclusively to the C-2 position, which is ortho to it, forming a highly reactive aryllithium intermediate.

Electrophilic Quenching : The newly formed aryllithium species is then "quenched" by introducing an electrophile. To install the required aldehyde group, a suitable formylating agent is added to the reaction. A common and effective electrophile for this purpose is N,N-dimethylformamide (DMF). semanticscholar.org

Work-up : The reaction is subsequently quenched with an aqueous acid solution to neutralize the mixture and hydrolyze the intermediate, yielding the final product, this compound.

The high regioselectivity of DoM is its primary advantage, as it avoids the formation of isomeric byproducts that are common in classical electrophilic aromatic substitution reactions. chem-station.com

Regioselective Functionalization Techniques in the Synthesis of Substituted Aromatics

Beyond directed ortho-metalation, other regioselective techniques are crucial for constructing the this compound scaffold. These methods often focus on the formation of the carbon-nitrogen bond between the aromatic ring and the pyrazole heterocycle. A prominent alternative to building the molecule involves a transition-metal-catalyzed cross-coupling reaction.

A plausible synthetic route using this approach would be an N-arylation reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination. This strategy would typically involve:

Starting Materials : A pre-functionalized benzaldehyde, such as 3-bromo-4-methoxybenzaldehyde (B45424) or 3-iodo-4-methoxybenzaldehyde, and pyrazole.

Catalytic System : The reaction is mediated by a copper or palladium catalyst. For instance, copper(I) iodide (CuI) is a classic catalyst for Ullmann-type couplings. mdpi.com Modern iterations might use palladium catalysts with specialized phosphine (B1218219) ligands. organic-chemistry.org

Reaction Conditions : The coupling is generally performed in the presence of a base (e.g., potassium carbonate or cesium carbonate) and often requires elevated temperatures in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) or toluene.

This approach offers a different regiochemical strategy compared to DoM. Here, the regioselectivity is predetermined by the position of the halogen atom on the benzaldehyde starting material. The choice between a DoM strategy and a cross-coupling strategy depends on the availability of starting materials and the desire to avoid the pyrophoric and cryogenic conditions associated with organolithium reagents. nih.gov

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles in Synthetic Routes

When evaluating different synthetic pathways to this compound, it is essential to consider both the chemical efficiency and the environmental impact, guided by the principles of green chemistry. mostwiedzy.pl A comparative analysis of the Directed ortho-Metalation (DoM) route versus a transition-metal-catalyzed N-arylation route highlights these trade-offs.

| Metric | Directed ortho-Metalation (DoM) Route | Transition-Metal-Catalyzed N-Arylation Route |

| Starting Materials | 1-methoxy-4-(pyrazol-1-yl)benzene, Organolithium reagent (e.g., n-BuLi), DMF | 3-halo-4-methoxybenzaldehyde, Pyrazole |

| Key Reagents | Stoichiometric strong base (pyrophoric) | Catalytic transition metal (e.g., Cu, Pd), Ligands, Base (e.g., K₂CO₃) |

| Reaction Steps | Often shorter, convergent | May require pre-functionalization of starting materials |

| Temperature | Cryogenic (-78 °C) | Often elevated (80-120 °C) |

| Solvents | Ethereal (e.g., THF, Et₂O) | Aprotic polar (e.g., DMSO, Toluene) |

| Byproducts | Lithium salts, alkane from base | Stoichiometric salts from base, metal/ligand waste |

Analysis from a Green Chemistry Perspective:

Catalysis vs. Stoichiometric Reagents : The N-arylation route aligns well with the green chemistry principle of using catalytic reagents over stoichiometric ones. nih.gov Catalysts are used in small amounts and can theoretically be recycled, reducing waste. In contrast, DoM requires a full equivalent of the organolithium base.

Energy Efficiency : DoM's reliance on cryogenic temperatures is energy-intensive. chem-station.com Conversely, the heating required for many cross-coupling reactions also consumes significant energy. The development of catalysts that operate at lower temperatures is an active area of research to improve the greenness of these methods. organic-chemistry.org

Use of Safer Chemicals and Solvents : Organolithium reagents are highly reactive and pyrophoric, posing significant safety hazards. Transition metals, particularly palladium, can be toxic and costly, and their removal from the final product is a critical concern, especially in pharmaceutical synthesis. The choice of solvents in both routes (ethers vs. high-boiling polar aprotics) also carries different environmental and safety profiles.

Waste Prevention : The efficiency of a reaction is often measured by metrics like Reaction Mass Efficiency (RME) or the E-Factor, which quantify the amount of waste produced relative to the product. mostwiedzy.pl The DoM route generates stoichiometric lithium salt waste. The N-arylation route generates waste from the base used and requires purification steps to remove the metal catalyst, which can contribute significantly to the E-Factor.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 5 Pyrazol 1 Ylbenzaldehyde

Reactivity of the Aldehyde Functionality in 2-Methoxy-5-pyrazol-1-ylbenzaldehyde

The aldehyde group is a versatile functional group that readily participates in a variety of chemical transformations.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and is susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that add to the carbonyl carbon of aldehydes to form secondary alcohols upon acidic workup. For this compound, reaction with a Grignard reagent would proceed as follows:

Figure 1: Proposed Grignard reaction with this compound.

Figure 1: Proposed Grignard reaction with this compound.Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The reaction of this compound with a Wittig reagent would lead to the formation of a substituted styrene (B11656) derivative. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used.

Figure 2: General scheme of the Wittig reaction with this compound.

Figure 2: General scheme of the Wittig reaction with this compound.Condensation Reactions with Nitrogen and Oxygen Nucleophiles

Aldehydes readily undergo condensation reactions with a variety of nucleophiles, particularly those containing nitrogen and activated methylene (B1212753) groups.

Schiff Base Formation: The reaction of this compound with primary amines yields imines, commonly known as Schiff bases. This reaction is typically catalyzed by acid and proceeds through a hemiaminal intermediate followed by dehydration. These Schiff bases are versatile intermediates in organic synthesis and can also exhibit interesting biological activities.

| Amine Reactant | Product | Reaction Conditions |

| Aniline | N-(2-methoxy-5-(1H-pyrazol-1-yl)benzylidene)aniline | Ethanol, reflux |

| Substituted Anilines | Corresponding N-aryl imines | Acid or base catalysis |

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. This reaction with this compound would lead to the formation of a new carbon-carbon double bond. sigmaaldrich.com

| Active Methylene Compound | Product | Catalyst |

| Malononitrile (B47326) | 2-((2-methoxy-5-(1H-pyrazol-1-yl)phenyl)methylene)malononitrile | Piperidine, etc. |

| Diethyl malonate | Diethyl 2-((2-methoxy-5-(1H-pyrazol-1-yl)phenyl)methylene)malonate | Base |

Selective Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can convert the aldehyde group of this compound into a carboxylic acid. A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄) in an alkaline or acidic solution. libretexts.org Other reagents such as chromium trioxide (CrO₃) and silver oxide (Ag₂O) can also be employed.

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 2-Methoxy-5-(1H-pyrazol-1-yl)benzoic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 2-Methoxy-5-(1H-pyrazol-1-yl)benzoic acid |

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 2-methoxy-5-(1H-pyrazol-1-yl)benzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, as it does not typically reduce other functional groups like esters or amides that might be present in more complex derivatives.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | (2-methoxy-5-(1H-pyrazol-1-yl)phenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (2-methoxy-5-(1H-pyrazol-1-yl)phenyl)methanol |

Pyrazole (B372694) Ring Reactivity and Substituent Effects

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents on the ring.

Electrophilic Aromatic Substitution on the Pyrazole Ring

Nitration: Nitration of 1-phenylpyrazole (B75819) typically occurs at the C4 position of the pyrazole ring. The reaction conditions can influence the outcome. For instance, nitration with nitric acid in acetic anhydride (B1165640) often leads to substitution on the pyrazole ring, while mixed acid (HNO₃/H₂SO₄) can favor nitration on the more activated phenyl ring. Given the substitution pattern of the target molecule, the electron-donating methoxy (B1213986) group would activate the benzene (B151609) ring, potentially leading to a mixture of products where nitration could occur on either the pyrazole or the benzene ring.

Halogenation: Halogenation of 1-phenylpyrazoles, for example with bromine in a non-polar solvent, also selectively occurs at the C4 position of the pyrazole ring. Similar to nitration, the reaction conditions and the electronic nature of the substituents on the phenyl ring can affect the reaction's course and yield.

| Reaction | Reagent | Position of Substitution | Product |

| Nitration | HNO₃/Ac₂O | C4 of pyrazole | 2-Methoxy-5-(4-nitro-1H-pyrazol-1-yl)benzaldehyde |

| Bromination | Br₂ in CHCl₃ | C4 of pyrazole | 5-(4-Bromo-1H-pyrazol-1-yl)-2-methoxybenzaldehyde |

Nucleophilic Attack on the Pyrazole Moiety

Nucleophilic attack on the pyrazole ring is generally disfavored due to the electron-rich nature of the aromatic system. nih.gov However, such reactions can occur under specific conditions, particularly if the pyrazole ring is substituted with strong electron-withdrawing groups that can activate the ring towards nucleophilic substitution. researchgate.net In this compound, the pyrazole ring itself is not strongly activated for nucleophilic attack. The presence of the aldehyde and methoxy groups on the attached phenyl ring would have a minor electronic influence on the pyrazole ring's susceptibility to nucleophiles. Significant activation, for instance by a nitro group directly on the pyrazole ring, would be necessary for nucleophilic aromatic substitution to proceed readily.

Influence of the Methoxy Group on Aromatic Ring Reactivity

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is governed by the interplay of the electronic effects of its three substituents: the methoxy group (-OCH₃), the aldehyde group (-CHO), and the pyrazol-1-yl group. The methoxy group, positioned at C2, plays a significant role in modulating the ring's nucleophilicity.

The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (a +R or +M effect). This effect increases the electron density of the benzene ring, particularly at the ortho and para positions relative to the methoxy group. Concurrently, the high electronegativity of the oxygen atom withdraws electron density from the ring via the sigma bond (an inductive or -I effect). quora.com For the methoxy group, the resonance effect strongly outweighs the inductive effect, leading to a net activation of the aromatic ring towards electrophilic attack. quora.comvaia.com Consequently, anisole (B1667542) (methoxybenzene) is significantly more reactive than benzene in electrophilic substitution reactions. quora.commsu.edu

| Compound | Key Substituent(s) | Electronic Effect | Influence on Reactivity (vs. Benzene) | Directing Effect |

|---|---|---|---|---|

| Anisole | -OCH₃ | +R > -I | Activating msu.edu | Ortho, Para msu.edu |

| Benzaldehyde (B42025) | -CHO | -R, -I | Deactivating quora.com | Meta libretexts.org |

| Benzene | -H | Neutral | Baseline | N/A |

| This compound | -OCH₃, -CHO, -C₃H₃N₂ | Complex Interplay | Deactivated relative to anisole, but activated relative to benzaldehyde | Complex (likely directed by -OCH₃) |

Tautomeric Equilibria and Proton Transfer Phenomena in Pyrazolyl-Substituted Systems

While the this compound molecule itself, with the pyrazole ring substituted at the N1 position, is not subject to annular prototropic tautomerism, the underlying principles of tautomerism are crucial in the broader context of pyrazolyl-substituted systems. Annular tautomerism is a prominent feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. bohrium.com This phenomenon is a rapid equilibrium between two distinct tautomeric forms.

The position of this equilibrium is highly sensitive to a variety of factors, including the nature and position of substituents on the pyrazole ring, the solvent, temperature, and the physical state (solid or solution). fu-berlin.de Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these equilibria. bohrium.comnih.gov In solution, the rate of proton exchange can influence the NMR spectrum; slow exchange allows for the observation of distinct signals for each tautomer, while rapid exchange results in averaged signals. fu-berlin.de For instance, studies on 3(5)-phenylpyrazoles have shown that they exist as mixtures in solution, with the 3-phenyl tautomer being predominant. fu-berlin.de

The electronic character of substituents plays a key role. Electron-donating groups and electron-withdrawing groups can stabilize or destabilize one tautomer relative to the other. Theoretical studies have shown that strong electron-donating groups like -OH can favor the N2-H tautomer, whereas strong electron-withdrawing groups such as -COOH tend to favor the N1-H tautomer. researchgate.net In the solid state, one tautomeric form is often prevalent, though instances of both tautomers coexisting in the same crystal have been observed. nih.gov

| Factor | Influence on Pyrazole Tautomeric Equilibrium | Example/Observation |

|---|---|---|

| Substituent Electronic Effects | Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can favor different tautomers. researchgate.net | 3(5)-aminopyrazoles favor the 3-amino tautomer, while 3(5)-trifluoromethylpyrazoles exist as the 3-CF₃ tautomer. researchgate.net |

| Solvent Polarity | The equilibrium can shift depending on the solvent's ability to form hydrogen bonds. fu-berlin.de | 1-phenyl-1H-pyrazol-3-ol exists as hydrogen-bonded dimers in nonpolar solvents (CDCl₃) but as monomers in polar solvents (DMSO-d₆). nih.gov |

| Temperature | Lower temperatures can slow the proton exchange rate, allowing for the resolution of individual tautomer signals by NMR. fu-berlin.de | Tautomeric equilibrium constants for 3(5)-methylpyrazole were determined by NMR at -20 °C. fu-berlin.de |

| Physical State | The dominant tautomer in the solid state may differ from that in solution. nih.gov | Often, a single tautomeric form is observed in the crystal lattice. nih.gov |

Stereochemical Considerations in Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are primarily dictated by the chemistry of its aldehyde functional group. The carbonyl carbon of the aldehyde is sp² hybridized and trigonal planar. Nucleophilic addition to this group is a key reaction type, proceeding through a tetrahedral intermediate as the carbon rehybridizes to sp³. libretexts.orgpressbooks.pub

If the attacking nucleophile is not hydride or another achiral species, this reaction creates a new stereocenter at the former carbonyl carbon. In the absence of any chiral influence, the nucleophile can attack either the Re or Si face of the planar carbonyl group with equal probability, leading to a racemic mixture (a 50:50 mixture of enantiomers). libretexts.org

However, the substituents on the aromatic ring of this compound can introduce significant steric hindrance. pressbooks.publibretexts.org The methoxy group at the C2 (ortho) position is particularly important in this regard. This bulky group is adjacent to the reaction center and can sterically hinder the approach of the nucleophile. youtube.commasterorganicchemistry.com This hindrance can lead to facial selectivity, where the nucleophile preferentially attacks from the less hindered face of the aldehyde. This effect, known as substrate-controlled stereoselectivity, would result in an unequal formation of the two possible enantiomers or diastereomers. The degree of selectivity often depends on the size of the incoming nucleophile and the precise conformation of the substrate. For instance, models like the Felkin-Anh model are often used to predict the stereochemical outcome of nucleophilic additions to aldehydes with adjacent stereocenters or bulky groups. While the methoxy group itself is not a stereocenter, its steric bulk can influence the transition state energy of the two possible attack trajectories.

| Reaction Type | Stereochemical Principle | Relevance to this compound |

|---|---|---|

| Nucleophilic Addition (e.g., Grignard, organolithium) | Formation of a new stereocenter at the carbonyl carbon. libretexts.org | Attack on the planar aldehyde can occur from two faces (Re or Si), potentially forming a racemic mixture. |

| Substrate-Controlled Stereoselectivity | Steric hindrance from existing groups on the substrate favors nucleophilic attack from the less hindered face. pressbooks.publibretexts.org | The ortho-methoxy group provides a sterically hindered environment around the aldehyde, likely leading to preferential attack from one face and an unequal mixture of stereoisomers. |

| Condensation Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) | Formation of geometric isomers (E/Z) at the newly formed double bond. | The steric bulk of the ortho-methoxy group can influence the stability of the transition states, potentially favoring the formation of one geometric isomer over the other. |

Applications of 2 Methoxy 5 Pyrazol 1 Ylbenzaldehyde As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The aldehyde functional group in conjunction with the pyrazole (B372694) ring makes 2-methoxy-5-pyrazol-1-ylbenzaldehyde a suitable precursor for constructing a variety of complex heterocyclic systems. This is a significant area of organic synthesis, as heterocyclic compounds form the backbone of many pharmaceuticals and functional materials.

Fused pyrazole systems are a class of bicyclic or polycyclic compounds where a pyrazole ring is fused to another heterocyclic or carbocyclic ring. These structures are of particular interest due to their diverse biological activities. While specific examples utilizing this compound are not readily found, the synthesis of analogous fused pyrazoles, such as pyrazolo[3,4-b]pyridines, often involves the condensation of a 5-aminopyrazole with an α,β-unsaturated ketone, which can be formed in situ from an aldehyde. mdpi.comnih.gov Multicomponent reactions, where an aldehyde, a compound with an active methylene (B1212753) group, and an aminopyrazole are reacted together, represent a common and efficient strategy for assembling pyrazolo[3,4-b]pyridine cores. researchgate.netbeilstein-journals.org

The general synthetic approach for pyrazolo[3,4-b]pyridines is outlined in the table below, illustrating the types of reactants that could potentially be used with this compound.

| Fused Pyrazole System | General Synthetic Strategy | Potential Reactants with this compound |

| Pyrazolo[3,4-b]pyridines | Three-component reaction | 5-aminopyrazole, malononitrile (B47326) or ethyl acetoacetate |

| Pyrazolo[4,3-c]quinolines | Cyclization of pyrazole derivatives | N/A (requires different precursors) |

| Pyrazolo[3,4-d]pyrimidines | Condensation of aminopyrazoles with dicarbonyl compounds | N/A (requires different precursors) |

The aldehyde functionality of this compound allows for its participation in various cyclization reactions to form polycyclic aromatic and heteroaromatic compounds. For instance, pyrazole-4-carbaldehydes are known to be versatile precursors for a range of fused heterocyclic systems. semanticscholar.org Reactions such as the Vilsmeier-Haack reaction on hydrazones derived from pyrazole aldehydes can introduce additional reactive groups, facilitating further cyclization. researchgate.net

Condensation reactions with active methylene compounds are a common method to build larger molecular scaffolds. For example, the reaction of a pyrazole carbaldehyde with a compound containing a reactive methylene group can lead to the formation of a new ring, a foundational step in creating polycyclic systems. mdpi.com

Role in Medicinal Chemistry Lead Generation and Scaffold Derivatization

Pyrazole-containing compounds are a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. nih.govnih.gov The pyrazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Aldehydes are crucial functional groups in drug discovery as they can be readily converted into a vast array of other functional groups and used to build molecular complexity.

Although specific studies detailing the use of this compound for lead generation are not prominent, its structural motifs are present in molecules with known biological activity. For instance, pyrazolo[1,5-a]pyrimidines, which can be synthesized from precursors derived from pyrazole aldehydes, are known to have sedative and anxiolytic properties. nih.gov The pyrazolo[3,4-b]pyridine core is found in compounds with applications as antitumor, anti-inflammatory, and nervous system agents. nih.gov

The potential for this building block in drug discovery is summarized below:

| Therapeutic Area | Relevant Fused Pyrazole Scaffold | Potential Synthetic Route |

| Neuroscience | Pyrazolo[1,5-a]pyrimidines | Condensation of aminopyrazoles with β-dicarbonyl compounds (potentially derived from the aldehyde) |

| Oncology | Pyrazolo[3,4-b]pyridines | Multicomponent reactions involving an aldehyde |

| Infectious Diseases | Pyrazole-fused heterocycles | Various cyclocondensation reactions |

Development of Advanced Materials Precursors and Chemical Libraries

The synthesis of chemical libraries for high-throughput screening is a key strategy in drug discovery and materials science. Multicomponent reactions are particularly well-suited for this purpose as they can generate a large number of diverse products in a single step. ub.edu As an aldehyde, this compound is an ideal candidate for inclusion in such libraries.

In the field of materials science, pyrazole-containing compounds are explored for their optical and electronic properties. The extended π-systems of fused aromatic and heteroaromatic compounds derived from pyrazole aldehydes can lead to applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes. For example, some pyrazolo[3,4-b]pyridines have been investigated for their ability to bind to β-amyloid plaques, suggesting their potential as diagnostic agents for Alzheimer's disease. mdpi.com

Coordination Chemistry of 2 Methoxy 5 Pyrazol 1 Ylbenzaldehyde and Its Metal Complexes

Ligand Design Principles for Pyrazole-Containing Systems

The design of effective ligands is fundamental to the development of coordination complexes with desired properties. Pyrazole (B372694) and its derivatives are highly valued scaffolds in ligand synthesis for several key reasons. researchgate.netmdpi.com

Versatile Coordination Modes: The pyrazole ring can coordinate to metal ions in various ways. It can act as a neutral monodentate ligand through its pyridine-like N2 atom or, upon deprotonation, as a mono-anionic pyrazolate ligand. This pyrazolate form is exceptionally versatile, capable of acting as a monodentate, a bridging ligand between two or more metal centers, or as part of a larger chelate structure. researchgate.net

Tunability: The pyrazole ring can be readily functionalized at multiple positions (N1, C3, C4, C5). nih.gov This allows for precise tuning of the ligand's steric bulk, electronic properties, and solubility. Substituents can be introduced to create multidentate ligands, enforce specific coordination geometries, or introduce additional functionalities, such as acidic protons that can participate in metal-ligand cooperativity. mdpi.comnih.gov

Structural Rigidity and Chelation: Incorporating pyrazole into a larger molecular framework can impart structural rigidity. When combined with other donor groups to form chelating or pincer-type ligands, pyrazoles contribute to the formation of thermodynamically stable metal complexes. researchgate.netnih.gov This pre-organization of donor atoms minimizes the entropic penalty of complexation, leading to high stability constants. The resulting complexes often exhibit well-defined geometries, ranging from square planar and tetrahedral to octahedral and beyond. researchgate.netrsc.org

Hydrogen Bonding Capability: The N-unsubstituted pyrazole ring contains a pyrrole-like NH group that can act as a hydrogen bond donor, while the pyridine-like nitrogen can act as a hydrogen bond acceptor. mdpi.com This capability is crucial for building supramolecular architectures and can influence the properties of the resulting metal complexes, such as their crystal packing and spin-crossover behavior. nih.gov

These design principles enable the creation of a vast library of pyrazole-based ligands tailored for applications in catalysis, materials science, and bioinorganic chemistry. nih.govresearchgate.net

Metal-Ligand Interactions and Complex Formation

The specific arrangement of donor atoms in 2-Methoxy-5-pyrazol-1-ylbenzaldehyde dictates its interaction with metal ions and the types of complexes it can form.

This compound possesses three potential donor atoms for coordination to a metal center:

The pyridine-type nitrogen atom (N2) of the pyrazole ring.

The oxygen atom of the methoxy (B1213986) group.

The oxygen atom of the aldehyde's carbonyl group.

The spatial arrangement of these groups, with the methoxy and pyrazole moieties ortho to each other on the benzene (B151609) ring, allows the ligand to act as a chelating agent. Chelation, the formation of a ring structure between a ligand and a metal ion, results in enhanced thermodynamic stability compared to coordination with analogous monodentate ligands.

Based on its structure, this compound can be classified as a potentially tridentate O,N,O-donor ligand . Coordination to a metal center would likely involve the pyrazole nitrogen and the carbonyl oxygen, forming a stable six-membered chelate ring. The methoxy oxygen could also participate in coordination, forming an additional five-membered chelate ring. The actual denticity observed in a complex will depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination number), the reaction conditions, and the presence of competing ligands or counter-ions.

The synthesis of transition metal complexes with ligands like this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure would be:

Where M is a transition metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)), X is an anion (e.g., chloride, acetate, nitrate), and L is the this compound ligand. The reaction is often carried out in a solvent such as methanol, ethanol, or acetonitrile, sometimes with gentle heating to facilitate the reaction. researchgate.netnih.gov The stoichiometry of the resulting complex (metal-to-ligand ratio) can be controlled by adjusting the molar ratio of the reactants. saudijournals.com

Structural characterization of the resulting solid complexes is crucial to confirm their composition and geometry. Key techniques include:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a complex, providing information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions.

Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand ratio and the presence of any counter-ions or solvent molecules. derpharmachemica.com

Molar Conductivity Measurements: These measurements in solution can determine whether the complex is an electrolyte or non-electrolyte, indicating whether anions are coordinated to the metal or exist as free counter-ions in the crystal lattice. researchgate.net

Complexes formed with similar pyrazole-aldehyde based ligands have shown varied coordination geometries, including octahedral and square planar, depending on the metal ion and reaction conditions. rsc.orgresearchgate.net

Spectroscopic and Structural Elucidation of Coordination Compounds

Spectroscopic techniques are indispensable for characterizing coordination compounds, especially when single crystals for X-ray diffraction are not obtainable. These methods provide valuable insights into the ligand's coordination mode.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying which donor groups of the ligand are involved in bonding to the metal. Upon complexation, the vibration frequencies of bonds associated with the donor atoms are expected to shift. For this compound, a key diagnostic peak is the C=O stretching vibration of the aldehyde group. A shift of this band to a lower frequency (wavenumber) in the complex compared to the free ligand is a strong indication of the carbonyl oxygen's coordination to the metal ion. nih.gov Similarly, changes in the vibration modes of the pyrazole ring and the C-O-C stretch of the methoxy group can also signify their participation in bonding. The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Coordination to a metal ion typically causes a downfield shift (to higher ppm values) of the signals for protons and carbons near the donor atoms due to the deshielding effect of the metal center. The aldehyde proton signal would be particularly sensitive to coordination.

UV-Visible (Electronic) Spectroscopy: The electronic spectra of transition metal complexes arise from electron transitions between d-orbitals (d-d transitions) and from the ligand to the metal or vice versa (charge-transfer transitions). These spectra can provide information about the coordination geometry around the metal ion. For instance, the position and intensity of d-d absorption bands can often distinguish between octahedral and tetrahedral geometries for a given metal ion. derpharmachemica.com

The table below illustrates typical IR spectral shifts observed upon complexation for a ligand containing similar functional groups.

| Functional Group | Typical ν(Free Ligand) (cm⁻¹) | Typical ν(Complex) (cm⁻¹) | Interpretation of Shift |

| Aldehyde C=O | ~1680-1700 | ~1620-1650 | Lower frequency indicates coordination of carbonyl oxygen |

| Pyrazole C=N | ~1550-1600 | Shifted | Change indicates coordination of pyrazole nitrogen |

| M-N Bond | N/A | ~450-550 | Appearance confirms metal-nitrogen bond formation |

| M-O Bond | N/A | ~500-600 | Appearance confirms metal-oxygen bond formation |

Note: The values presented are generalized and can vary depending on the specific metal and complex structure.

Catalytic Applications of Metal Complexes Derived from this compound in Organic Transformations

Transition metal complexes are widely used as catalysts in a vast array of organic transformations due to their ability to activate substrates and facilitate bond formation and cleavage through various oxidation states. nih.govrsc.org Pyrazole-containing ligands are excellent platforms for developing catalysts because their electronic and steric properties can be fine-tuned to optimize catalytic activity and selectivity. nih.govresearchgate.net

While specific catalytic studies on complexes of this compound are not widely reported, the structural motifs present suggest potential applications in several areas based on analogous systems.

Oxidation Reactions: Metal complexes are frequently used to catalyze the oxidation of organic substrates. For example, cobalt, nickel, and copper complexes with pyrazole-functionalized ligands have been successfully employed as catalysts for the peroxidative oxidation of styrene (B11656), selectively yielding benzaldehyde (B42025). rsc.org The choice of metal, ligand, and oxidant is crucial for achieving high conversion and selectivity. Complexes derived from this compound could potentially catalyze similar oxidations of alcohols or alkenes.

Coupling Reactions: Palladium and nickel complexes are workhorses in C-C and C-heteroatom bond-forming cross-coupling reactions. The design of the supporting ligand is critical for the stability and activity of the catalytic species. While often employing phosphine (B1218219) or N-heterocyclic carbene ligands, pyrazole-based chelates have also been explored.

The table below summarizes the catalytic performance of some representative transition metal complexes with pyrazole-containing ligands in oxidation reactions.

| Catalyst (Complex) | Substrate | Oxidant | Major Product | Conversion/Yield | Reference |

| [Cu(H₄L)₂] | Styrene | TBHP | Benzaldehyde | 74% Yield | rsc.org |

| [(H₆L)CuCl₃]·H₂O | Styrene | TBHP | Benzaldehyde | 80% Yield | rsc.org |

| [Co(II/III) complex] | Styrene | TBHP | Benzaldehyde | 68% Yield | rsc.org |

(H₅L·HCl = (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium chloride; TBHP = tert-Butyl hydroperoxide)

These examples demonstrate the potential of metal complexes with pyrazole-based ligands to function as effective catalysts. Further research into the complexes of this compound would be valuable to explore and establish their specific catalytic capabilities in various organic transformations.

An extensive search for specific experimental data on the chemical compound This compound has revealed a lack of published research detailing its advanced characterization and spectroscopic analysis. While data exists for related compounds, such as 2-methoxybenzaldehyde (B41997) and various other pyrazole derivatives, specific empirical results for the target molecule are not available in the public domain.

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the requested sections:

Advanced Characterization and Spectroscopic Analysis of 2 Methoxy 5 Pyrazol 1 Ylbenzaldehyde

X-ray Diffraction Studies for Solid-State Structure Elucidation

Generating content for these sections without specific experimental data would require speculation and extrapolation from other molecules, which would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on "2-Methoxy-5-pyrazol-1-ylbenzaldehyde."

For reference, the analysis of related compounds typically involves the following:

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing chemical shifts, coupling constants, and signal integrations to assign protons and carbons to their respective positions on the benzaldehyde (B42025) and pyrazole (B372694) rings.

IR and Raman Spectroscopy: These techniques identify characteristic vibrational modes of the functional groups present, such as the C=O stretch of the aldehyde, C-O stretches of the methoxy (B1213986) group, and various vibrations associated with the aromatic and pyrazole rings.

Mass Spectrometry: This analysis determines the exact molecular weight and provides insight into the compound's fragmentation patterns under ionization, helping to confirm its structure.

X-ray Diffraction: For crystalline solids, this method provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Without access to peer-reviewed studies or spectral databases containing this information for this compound, the creation of the requested detailed article cannot be completed at this time.

Computational and Theoretical Investigations of 2 Methoxy 5 Pyrazol 1 Ylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in determining the electronic structure and thermodynamic stability of a molecule. The stability of a molecule is often correlated with its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity. A larger energy gap implies higher stability and lower reactivity.

For pyrazole (B372694) and benzaldehyde (B42025) derivatives, these calculations are typically performed using Density Functional Theory (DFT) methods. Studies on various pyrazole-carboxamides have shown that the HOMO and LUMO energy levels, and consequently the energy gap, are significantly influenced by the nature and position of substituents. For instance, in a series of pyrazole-carboxamides, the calculated HOMO-LUMO energy gaps ranged from 3.88 eV to 4.24 eV, indicating stable electronic structures. jcsp.org.pk The introduction of different functional groups alters the electron density distribution, with HOMO often localized on the more electron-rich parts of the molecule and LUMO on the electron-deficient centers. jcsp.org.pkresearchgate.net For 2-methoxy-5-pyrazol-1-ylbenzaldehyde, the pyrazole and methoxy-substituted benzene (B151609) rings are expected to be key sites for the HOMO, while the LUMO would likely be centered around the electron-withdrawing benzaldehyde group.

A narrow frontier orbital gap suggests that charge transfer interactions can occur within the molecule, indicating higher chemical reactivity. nih.gov The stability of related molecules has also been confirmed by the absence of negative values in theoretically calculated IR data.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Related Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N-[(1E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(6-methoxy-2-naphthyl)-propionyl hydrazide | -5.44 | -1.21 | 4.23 |

| N-[(1E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(6-methoxy-2-naphthyl)propionyl hydrazide | -5.56 | -1.24 | 4.32 |

| 2-(6-Methoxy-naphthalen-2-yl)-1-(3-phenyl-pyrazol-1-yl)propan-1-one | -5.63 | -1.41 | 4.22 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | Reported as having a narrow frontier orbital gap |

Data extrapolated from studies on analogous compounds. jcsp.org.pknih.gov

Density Functional Theory (DFT) Studies of Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and predicting reactivity. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or 6-311++G(d,p)), researchers can obtain accurate predictions of bond lengths, bond angles, and dihedral angles. nih.govmdpi.com For molecules containing multiple aromatic rings, like this compound, DFT calculations can predict the relative orientation of these rings. For example, in a related pyrazole derivative, the angle between the pyrazolyl and phenyl groups was found to be slightly twisted. mdpi.com

From the optimized geometry, various chemical reactivity descriptors can be calculated. These descriptors, derived from the conceptual DFT framework, provide insight into the global and local reactivity of the molecule. Key descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), hardness (η), softness (σ), and the electrophilicity index (ω).

Mapping the Molecular Electrostatic Potential (MESP) onto the electron density surface is another powerful tool. The MESP visualizes the charge distribution and helps identify electrophilic (positive potential, typically near hydrogen atoms) and nucleophilic (negative potential, near electronegative atoms like oxygen and nitrogen) sites. nih.gov This allows for the prediction of how the molecule will interact with other reagents.

Table 2: Calculated Global Reactivity Descriptors for a Representative Pyrazole Carbaldehyde Derivative

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| Ionization Potential | IP | -EHOMO | - |

| Electron Affinity | EA | -ELUMO | - |

| Electronegativity | χ | (IP + EA) / 2 | - |

| Chemical Potential | μ | -(IP + EA) / 2 | - |

| Hardness | η | (IP - EA) / 2 | - |

| Softness | σ | 1 / η | - |

| Electrophilicity Index | ω | μ2 / (2η) | - |

Note: Specific values are highly dependent on the exact molecule and computational level. This table represents the types of parameters calculated in studies of related pyrazole carbaldehydes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior and conformational flexibility of molecules over time. While quantum chemical calculations typically focus on a static, energy-minimized structure, MD simulations can explore the potential energy surface and identify various stable conformers and the energy barriers between them.

For flexible molecules such as this compound, which has rotational freedom around the bonds connecting the pyrazole and benzaldehyde moieties, MD simulations are particularly valuable. These simulations can reveal the most populated conformations in different environments (e.g., in vacuum or in a solvent). In studies of other pyrazole-containing compounds, MD simulations have been used to assess the stability of ligand-receptor complexes by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation time. researchgate.net Such analyses show that certain compounds can maintain stable conformations within binding sites with only minor fluctuations. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification. DFT calculations can accurately predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Theoretical vibrational spectra are often calculated from the optimized geometry. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. In studies of related pyrazole and methoxy-substituted compounds, a good agreement is generally found between the scaled theoretical frequencies and the experimental IR and Raman spectra, aiding in the assignment of complex vibrational modes. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com By comparing the calculated chemical shifts with experimental data, the proposed structure of a synthesized compound can be confirmed. For instance, in a study of a carbohydrazide (B1668358) derivative, the calculated ¹³C and ¹H NMR chemical shifts in a simulated solvent environment (DMSO) showed good correlation with the experimental values. mdpi.com

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Related Carbohydrazide Compound in DMSO

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C=O (Carbohydrazide) | 157.78 | 164.00 |

| C=N (Imine) | 147.68 | 152.40 |

| C (Triazole Ring) | 136.92 | 145.10 |

| C (Triazole Ring) | 138.53 | 149.20 |

| C-O (Methoxy) | 55.85 | 58.60 |

Data from a study on (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. mdpi.com

Mechanistic Studies of Reaction Pathways through Transition State Analysis

Theoretical chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. Transition state theory allows for the calculation of activation energies and reaction rate constants.

While specific mechanistic studies for reactions involving this compound are not available, research on the reactivity of the benzaldehyde moiety provides relevant insights. For example, theoretical studies have investigated the H-atom abstraction from benzaldehyde by various radicals. These studies employ high-level ab initio calculations to determine the geometries of transition states and the corresponding energy barriers, which are crucial for understanding combustion chemistry and atmospheric reactions.

Similarly, the synthesis of pyrazole rings often involves cycloaddition reactions. organic-chemistry.org Computational studies of these reaction pathways can identify the transition states, confirm whether the reaction is concerted or stepwise, and explain the observed regioselectivity. For pyrazolones, DFT calculations have been used to study tautomerism by calculating the energies of different tautomeric forms and the transition states connecting them. researchgate.net Such analyses are vital for understanding the reactivity and properties of these heterocyclic systems in different chemical environments.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-Methoxy-5-pyrazol-1-ylbenzaldehyde derivatives?

Answer:

The synthesis typically involves cyclization of hydrazide intermediates using phosphorous oxychloride (POCl₃) at 120°C , which facilitates intramolecular dehydration (e.g., formation of oxadiazole derivatives) . For pyrazole ring formation, refluxing in absolute ethanol and glacial acetic acid (7 hours) with phenylhydrazine derivatives is effective, yielding products at 45% after recrystallization . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants.

Basic: Which characterization techniques are most reliable for confirming the structure of this compound derivatives?

Answer:

- Infrared (IR) spectroscopy identifies functional groups like C=O (aldehyde) and N-H (pyrazole) .

- NMR spectroscopy (¹H and ¹³C) confirms substitution patterns, such as methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the pyrazole ring .

- X-ray crystallography resolves dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl-pyrazole interactions), critical for understanding molecular conformation .

- Elemental analysis validates purity by comparing calculated vs. experimental C/H/N/O percentages .

Advanced: How can researchers address low yields in the synthesis of this compound-based heterocycles?

Answer:

Low yields often arise from:

- Incomplete cyclization : Optimize reaction time and catalyst loading (e.g., POCl₃ in anhydrous conditions) .

- Steric hindrance : Introduce electron-withdrawing groups (e.g., nitro or fluoro substituents) to enhance reactivity at the aldehyde position .

- Byproduct formation : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate target compounds .

- Solvent effects : Polar aprotic solvents like DMF may improve solubility of intermediates .

Advanced: What mechanistic insights explain the reactivity of the pyrazole-aldehyde moiety in cross-coupling reactions?

Answer:

The aldehyde group acts as an electrophilic site for nucleophilic attack (e.g., in Schiff base formation), while the pyrazole ring’s N-atoms participate in coordination chemistry or hydrogen bonding . Computational studies (DFT) reveal that electron-donating methoxy groups stabilize the aldehyde via resonance, reducing its electrophilicity. Conversely, electron-withdrawing groups (e.g., nitro) enhance reactivity at the aldehyde carbon . Experimental validation includes monitoring reaction progress via TLC and isolating intermediates for spectral analysis .

Advanced: How should researchers resolve contradictions in reported hazards for this compound derivatives?

Answer:

Some safety data sheets (SDS) report "no known hazards" , while others recommend stringent handling (e.g., flame-retardant suits, respiratory protection) . To reconcile discrepancies:

- Conduct toxicity assays (e.g., Ames test for mutagenicity).

- Analyze impurities via HPLC-MS to identify hazardous byproducts (e.g., nitroso compounds) .

- Follow precautionary measures: Store in airtight containers, use fume hoods, and avoid skin contact with nitrile gloves .

Advanced: What computational methods are suitable for predicting the bioactivity of this compound derivatives?

Answer:

- Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Example: Compound 9c showed strong binding affinity (-9.2 kcal/mol) in benzimidazole-thiazole hybrids .

- QSAR models correlate substituent effects (e.g., logP, Hammett constants) with bioactivity. Fluorine substituents enhance membrane permeability due to increased lipophilicity .

- MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories .

Basic: What analytical methods are recommended for quantifying this compound in complex mixtures?

Answer:

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- GC-MS for volatile derivatives (e.g., silylated analogs) with electron ionization (EI) fragmentation .

- Titrimetric methods (e.g., Karl Fischer for moisture content) ensure solvent-free samples .

Advanced: How can researchers design derivatives of this compound for enhanced thermal stability?

Answer:

- Introduce bulky substituents (e.g., tert-butyl groups) to hinder molecular rotation and reduce decomposition .

- Replace the methoxy group with sulfonyl or phosphoryl moieties to increase hydrogen-bonding capacity .

- Characterize stability via TGA-DSC to measure decomposition temperatures and identify crystalline phases .

Advanced: What strategies mitigate regioselectivity challenges in functionalizing the pyrazole ring?

Answer:

- Directed ortho-metalation : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophiles to the C-4 position .

- Protecting groups : Temporarily block the aldehyde with acetals to prevent side reactions during pyrazole modification .

- Microwave-assisted synthesis improves regioselectivity by reducing reaction time and thermal degradation .

Basic: What are the best practices for storing this compound to prevent degradation?

Answer:

- Store in airtight, amber-glass containers under inert gas (argon or nitrogen) to prevent oxidation .

- Maintain temperature at 2–8°C in a desiccator with silica gel to avoid hydrolysis of the aldehyde group .

- Avoid proximity to strong acids/bases, which may catalyze aldol condensation or ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.